molecular formula C15H16BrN5S B13359195 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359195
M. Wt: 378.3 g/mol
InChI Key: XZOPLWMRDMTWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the formation of the triazole and thiadiazole rings followed by the introduction of the bromophenyl and piperidinyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole and thiadiazole rings through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the bromophenyl group via electrophilic aromatic substitution.

    N-Alkylation: Introduction of the piperidinyl group through N-alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions may target the bromophenyl group or the triazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at the bromophenyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a scaffold for the development of new materials or catalysts.

Biology

In biological research, compounds with triazole and thiadiazole rings are often studied for their potential as enzyme inhibitors or receptor ligands. They may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, such compounds may be used in the development of agrochemicals, dyes, or polymers. Their unique chemical properties can be exploited for various applications.

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the bromophenyl group, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.

Properties

Molecular Formula

C15H16BrN5S

Molecular Weight

378.3 g/mol

IUPAC Name

6-(2-bromophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16BrN5S/c1-20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(22-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3

InChI Key

XZOPLWMRDMTWMB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.